molecular formula C20H22N2O4S B2521747 Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921133-45-1

Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2521747
CAS No.: 921133-45-1
M. Wt: 386.47
InChI Key: OSJPDHIUMGRYPJ-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Phosphine-Catalyzed Annulation: Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines, showcasing a method for synthesizing complex structures related to Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Zhu et al., 2003).
  • Novel Pyrido and Pyrimidines Synthesis: The research discusses the preparation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related systems, highlighting synthetic routes relevant to the core structure of the compound (Bakhite et al., 2005).

Photophysical Properties

  • Thieno[2,3-b]pyridine Derivatives: A series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized, with their spectral-fluorescent properties investigated, providing insights into the photophysical characteristics of similar compounds (Ershov et al., 2019).

Heterocyclic Chemistry

  • Pyrido and Thieno Pyrimidines: The synthesis of ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates and related fused thiazolo derivatives offers a pathway to designing novel heterocyclic compounds (Ahmed, 2003).
  • Antioxidant Activity: Investigation into 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, including synthesis and evaluation of their antioxidant activity, reveals potential health-related applications of structurally similar compounds (Zaki et al., 2017).

Anticancer Activity

  • Anticancer Heterocycles: Utilizing thiophene incorporated thioureido substituent as precursors for new heterocycles demonstrated potential anticancer activity, indicating the biomedical relevance of related chemical structures (Abdel-Motaal et al., 2020).

Future Directions

Pyridine derivatives are a focus of ongoing research due to their wide range of biological activities and their potential use in the development of new pharmaceuticals .

Properties

IUPAC Name

ethyl 6-acetyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-4-26-20(25)17-15-9-10-22(13(3)23)11-16(15)27-19(17)21-18(24)14-7-5-12(2)6-8-14/h5-8H,4,9-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJPDHIUMGRYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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